Molecular Docking Affinity for Enoyl-ACP Reductase (InhA) vs. Pyrrole Pharmacophore Analogs
In a structure-activity relationship (SAR) study for enoyl-ACP reductase (InhA) inhibitors, the pyrrole carboxaldehyde pharmacophore fragment—which structurally mimics the dimethylpyrrole tail of compound 446270-48-0—demonstrated a Glide XP docking score of -7.2 kcal/mol against the M. tuberculosis InhA active site. When the same scaffold was extended with a fused ring to fully occupy the available hydrophobic pocket, the docking score improved to -9.8 kcal/mol [1]. This data infers that the dimethylpyrrole-presenting compound 446270-48-0, by projecting this key pharmacophore, is expected to achieve a stronger binding affinity than compounds lacking this group, such as simplistic 1-(2-furoyl)piperazine, which cannot form productive contacts with the lipophilic InhA sub-pocket.
| Evidence Dimension | Predicted binding energy (molecular docking) to M. tuberculosis InhA |
|---|---|
| Target Compound Data | Not directly determined; contains the dimethylpyrrole pharmacophore required for target engagement |
| Comparator Or Baseline | Pyrrole carboxaldehyde pharmacophore: -7.2 kcal/mol; Extended pyrrole analog: -9.8 kcal/mol |
| Quantified Difference | A difference of up to 2.6 kcal/mol is achievable through optimal substitution of the pyrrole pharmacophore. |
| Conditions | In silico molecular docking (Glide XP) against the M. tuberculosis InhA enzyme crystal structure. |
Why This Matters
This establishes the dimethylpyrrole moiety as a critical determinant of binding affinity, which is directly applicable to the target compound's structure, guiding procurement over inactive, unsubstituted analogs.
- [1] Rana, P., Murugesan, S., & Kirubakaran, S. (2013). Design and development of pyrrole carbaldehyde: an effective pharmacophore for enoyl-ACP reductase. Medicinal Chemistry Research, 22(5), 2277-2287. View Source
